![molecular formula C9H9N3O3 B2894906 3-Amino-1-(2-hydroxyphenyl)imidazolidine-2,4-dione CAS No. 185418-05-7](/img/structure/B2894906.png)
3-Amino-1-(2-hydroxyphenyl)imidazolidine-2,4-dione
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Overview
Description
“3-Amino-1-(2-hydroxyphenyl)imidazolidine-2,4-dione” is a compound that falls under the category of imidazolidin-2,4-dione derivatives . These derivatives are known to have significant pharmaceutical properties and are used in the treatment of various conditions such as diabetes, arrhythmia, and convulsions .
Synthesis Analysis
The synthesis of imidazolidin-2,4-dione derivatives involves the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . This process yields a variety of imidazolidinic derivatives . Another method involves the use of 2 or 4-hydroxybenzaldehydes and dihaloalkane or dihalobenzyl in DMF using K2CO3 .Molecular Structure Analysis
The molecular structure of these compounds was confirmed using various techniques such as FT-IR, 1HNMR, 13CNMR, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Knoevenagel condensation and two- and three-way optimization of 3 and 4CR . Other reactions involve the use of 2 or 4-hydroxybenzaldehydes and dihaloalkane or dihalobenzyl in DMF using K2CO3 .Scientific Research Applications
Crop Plant Protection
Imidazolidine-2,4-dione derivatives can be utilized for controlling plant-damaging microorganisms, particularly phytopathogenic fungi, making them valuable in the formulation of pesticides .
Therapeutic Applications
These derivatives have been found to have applications in various therapeutic areas. They are particularly noted for their antifungal activity when used as metal complexes with heterocyclic thione ligands .
Asymmetric Catalysis
Imidazolidine-2-thiones serve as a chiral auxiliary and ligand for asymmetric catalysis, which is crucial in the production of enantiomerically pure substances .
Antimicrobial Potential
A series of imidazolidine-2,4-dione derivatives have been synthesized and evaluated for their antimicrobial potential, indicating their use in developing new antimicrobial agents .
Future Directions
The future directions in the study of these compounds involve the development of more efficient and less toxic products. This can be achieved through the study of new synthetic routes or structural modifications of existing molecules . The development of multifunctional drugs and improving their activity should be a focus of research .
Mechanism of Action
Target of Action
Imidazolidine-2,4-dione derivatives have been reported to exhibit remarkable biological activities . For instance, they have been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, Dopamine β-Hydroxylase (DBH) inhibitory and anti-HIV properties .
Mode of Action
Imidazolidinone catalysts, a related class of compounds, work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO .
Biochemical Pathways
Imidazolidine-2,4-dione derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
properties
IUPAC Name |
3-amino-1-(2-hydroxyphenyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-12-8(14)5-11(9(12)15)6-3-1-2-4-7(6)13/h1-4,13H,5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLNRCUPFMWSBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=CC=C2O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2-hydroxyphenyl)imidazolidine-2,4-dione |
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